molecular formula C20H18O6 B13437146 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate

5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate

Cat. No.: B13437146
M. Wt: 354.4 g/mol
InChI Key: OFLNOIUVXLNRNT-UHFFFAOYSA-N
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Description

5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate is a synthetic chromen-4-one derivative intended for research applications. As a modified flavonoid, this compound is of significant interest in medicinal chemistry for the exploration of structure-activity relationships. The pivalate (trimethylacetate) ester group at the 7-position is a common feature used to modulate the compound's physicochemical properties, potentially enhancing its cell membrane permeability and metabolic stability compared to its parent phenol by acting as a prodrug moiety . Researchers may utilize this chemical as a key intermediate in the synthesis of more complex molecules or as a tool compound to investigate the biological activities of flavonoid derivatives, which have been studied for their interactions with various enzyme systems and cellular receptors. Future research directions could include evaluating its potential as a vasorelaxant agent, given that related chromen-4-one structures have shown activity on vascular ion channels such as KCa1.1 and CaV1.2 . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C20H18O6/c1-20(2,3)19(24)26-13-8-15(22)17-16(9-13)25-10-14(18(17)23)11-4-6-12(21)7-5-11/h4-10,21-22H,1-3H3

InChI Key

OFLNOIUVXLNRNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Chemical Esterification

  • Reagents and Conditions: The flavone phenol is reacted with pivaloyl chloride or pivalic anhydride in the presence of a base such as pyridine, which acts both as a solvent and catalyst. Typical reaction conditions involve stirring at 65 °C for 45 minutes to 2 hours.

  • Mechanism: The nucleophilic hydroxyl group at the 7-position attacks the electrophilic carbonyl carbon of pivaloyl chloride, forming the ester bond and releasing hydrochloric acid, which is neutralized by pyridine.

  • Purification: The reaction mixture is quenched with water, and the product is extracted with organic solvents like dichloromethane. The crude product is purified by recrystallization or chromatography to obtain the pivalate ester.

  • Yields: Esterification of flavonoids with pivaloyl chloride typically yields 85–87%, indicating efficient conversion under these conditions.

Enzymatic Esterification

  • Catalysts: Lipase enzymes such as Novozym 435 are used to catalyze esterification under mild conditions, offering selectivity and environmentally friendly processing.

  • Reaction Setup: The flavone is dissolved in an organic solvent (e.g., acetone or isooctane) with pivalic acid or its derivatives and incubated with lipase at moderate temperatures (30–40 °C) with agitation.

  • Advantages: This method allows regioselective esterification, avoids harsh reagents, and simplifies purification due to fewer side products.

  • Limitations: Enzymatic methods may require longer reaction times and optimization of solvent and enzyme loading for maximal yield.

Characterization and Analytical Data

The synthesized 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate is characterized by:

Analysis Method Observed Data
[^1H NMR (400 MHz, CDCl3)](pplx://action/followup) Aromatic protons at δ 6.8–8.3 ppm, singlet at δ ~1.4 ppm corresponding to the nine protons of the tert-butyl group of pivalate.
[^13C NMR (126 MHz, CDCl3)](pplx://action/followup) Signals at δ ~177–178 ppm (carbonyl carbons), δ 39.4 ppm (tert-butyl carbon), δ 27.1 ppm (methyl carbons of pivalate).
High-Resolution Mass Spectrometry (HRMS) Molecular ion peak [M+H]^+ matching calculated mass for C20H19O6, confirming ester formation.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Yield (%) Notes
1 Metallation and Acylation Lithium hydroxide, dry THF, −78 °C to RT, 4-hydroxybenzoyl chloride 55–70 Formation of benzoyl ketone intermediate
2 Cyclization Glacial acetic acid, sulfuric acid, 95–100 °C, 30–60 min 60–75 Formation of flavone core
3 Chemical Esterification Pivaloyl chloride, pyridine, 65 °C, 45 min to 2 h 85–87 Esterification at 7-hydroxy position
4 Enzymatic Esterification Lipase (Novozym 435), organic solvent, 30–40 °C, longer time Variable Mild, selective alternative

Research Findings and Notes

  • The metallation-acylation-cyclization sequence is a robust and widely adopted method for synthesizing flavone derivatives with hydroxy substituents, allowing for subsequent functionalization.

  • Chemical esterification with pivaloyl chloride in the presence of pyridine is efficient and yields high purity pivalate esters; however, it requires handling of corrosive reagents and generates acid by-products.

  • Enzymatic esterification represents a green chemistry approach, offering regioselectivity and milder conditions, but may have lower yields and longer reaction times.

  • Characterization data such as NMR and HRMS confirm the successful synthesis of the target compound and are consistent with literature reports for similar flavone pivalate esters.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The pivalate ester group undergoes hydrolysis under acidic or basic conditions. For example:

  • Basic hydrolysis (NaOH, H₂O/EtOH, reflux) yields 5-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-ol, confirmed by loss of the pivalate methyl signals in ¹H NMR .

  • Transesterification with methanol in the presence of catalytic H₂SO₄ replaces the pivalate with a methyl ester.

Reaction TypeConditionsProductKey Characterization Data
Hydrolysis1M NaOH, 80°C, 6hFree phenolic –OH at C7¹H NMR: δ 7.14 (dd, J = 8.7, 2.1 Hz, 1H, Ar–H)
TransesterificationMeOH, H₂SO₄, ΔMethyl esterHRMS: m/z 253.0865 [M+H]⁺

Electrophilic Aromatic Substitution

The electron-rich hydroxyphenyl and chromenone rings undergo electrophilic substitution:

  • Nitration (HNO₃/H₂SO₄, 0°C) introduces nitro groups at the para position of the hydroxyphenyl ring .

  • Bromination (Br₂ in CHCl₃) selectively substitutes the C5 hydroxyl-bearing chromenone ring .

ReactionReagentsRegioselectivityIsolated Yield
NitrationHNO₃/H₂SO₄C4' (hydroxyphenyl)72%
BrominationBr₂/CHCl₃C6 (chromenone)92%

Carbonyl Group Reactivity

The 4-oxo group participates in nucleophilic additions:

  • Hydrazone formation with hydrazine hydrate (EtOH, Δ, 4h) produces a hydrazone derivative, confirmed by IR loss of C=O stretch (1,650 cm⁻¹).

  • Grignard addition with CH₃MgBr forms a tertiary alcohol at C4.

ReactionMechanismProduct
Hydrazone formationNucleophilic addition4-Hydrazono derivative
Grignard additionNucleophilic attack4-Hydroxyalkyl chromenone

Cycloaddition Reactions

The chromenone’s conjugated diene system engages in Diels-Alder reactions:

  • With maleic anhydride (toluene, 110°C, 12h), it forms a bicyclic adduct with endo selectivity (≥85% yield).

DienophileConditionsAdduct Structure
Maleic anhydrideThermal, tolueneFused 6-membered oxabicyclic system

Oxidation and Reduction

  • Oxidation of the C5 hydroxyl group (CrO₃/H₂SO₄) yields a quinone-like structure.

  • Reduction of the 4-oxo group (NaBH₄, EtOH) produces 4-hydroxy chromanone, verified by ¹³C NMR (δ 70.2 ppm, C4).

ProcessReagentsOutcome
OxidationCrO₃/H₂SO₄C5 ketone
ReductionNaBH₄4-Hydroxy chromanone

Phosphorylation

After hydrolysis of the pivalate group, the free C7 hydroxyl reacts with POCl₃/pyridine to form a phosphate ester (e.g., 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl dihydrogen phosphate) .

Step 1Step 2Final Product
Hydrolysis (NaOH)Phosphorylation (POCl₃)Phosphate ester (CID 9946376)

Comparative Reactivity of Analogues

Structural analogues exhibit distinct reaction profiles:

CompoundKey FeatureReactivity Difference
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalateMethoxy groupResists electrophilic substitution at C2'
7-HydroxycoumarinNo ester groupHigher solubility in polar solvents

Scientific Research Applications

5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.

    Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following compounds share the chromen-4-one scaffold but differ in substituents, leading to variations in physicochemical properties and bioactivity:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties
Target Compound Pivalate (7-OH) C₂₁H₂₀O₆ 368.38 High lipophilicity; enhanced stability due to bulky pivalate
Genistein Hydroxyl (5, 7-OH); 4-hydroxyphenyl (3) C₁₅H₁₀O₅ 270.24 Natural isoflavone; inhibits ATPases (e.g., RecA) via interaction with Walker motifs
Genistein 7-Sulfate Sulfate (7-OH) C₁₅H₁₀O₈S 350.33 Increased water solubility; sulfation alters metabolic pathways
Compound 31 Acetic acid (7-OCH₂COOH) C₁₇H₁₂O₇ 328.28 Moderate polarity; potential for carboxylate-mediated interactions
BD243864 Trihydroxy glycoside (6-O-sugar) C₂₁H₁₈O₁₁ 446.36 High polarity; glycosylation enhances solubility and bioavailability
6-Prenyl Genistein Derivative Prenyl (6-CH₂C(CH₃)₂); methoxy (7-OCH₃) C₂₁H₂₀O₆ 368.38 Lipophilic; prenyl group may enhance membrane penetration
Trifluoromethyl Derivative CF₃ (2); methoxyphenyl (3) C₁₇H₁₁F₃O₄ 336.26 Electron-withdrawing CF₃ alters reactivity; potential for fluorophilic interactions

Bioactivity and Functional Insights

ATPase Inhibition : Genistein and its derivatives (e.g., the target compound) bind to Walker motifs in ATPases, mimicking ADP's α- and β-phosphate interactions. This suggests a conserved mechanism for ATPase inhibition .

Solubility and Metabolism: Sulfated () and glycosylated () derivatives exhibit higher aqueous solubility, making them suitable for intravenous formulations. Pivalate and prenyl groups () increase logP values, favoring blood-brain barrier penetration.

Steric Effects : The bulky pivalate group in the target compound may reduce enzymatic hydrolysis compared to smaller esters (e.g., acetate in Compound 31), prolonging half-life .

Contradictions and Limitations

  • While structural similarities suggest shared bioactivity (e.g., ATPase inhibition), functional outcomes vary.
  • hypothesizes genistein’s inhibition of VirD4 ATPase but emphasizes the need for experimental validation, highlighting gaps in extrapolating activity across analogs.

Biological Activity

5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate, a compound belonging to the flavonoid family, exhibits a range of biological activities that have garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the following chemical formula: C23H22O11, with a detailed structure that includes hydroxyl groups which are crucial for its biological activity. The InChI key for this compound is DXWGBJJLEDQBKS-LDBVRRDLSA-N, and its SMILES representation is provided for computational studies.

Biological Activities

1. Antioxidant Activity
Research indicates that flavonoids, including this compound, possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders .

2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It inhibits the expression of pro-inflammatory cytokines and enzymes, contributing to its potential in treating inflammatory diseases. In vitro studies have shown that it can downregulate NF-kB activation, a key transcription factor involved in inflammation .

3. Anticancer Potential
Several studies have highlighted the anticancer properties of this compound. It induces apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases. The compound has shown effectiveness against different cancer cell lines, suggesting its potential as a chemotherapeutic agent .

4. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

The mechanisms underlying the biological activities of this compound involve:

  • Free Radical Scavenging: The presence of hydroxyl groups allows the compound to donate electrons to free radicals, neutralizing them.
  • Inhibition of Enzymatic Activity: It inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory pathways.
  • Modulation of Signaling Pathways: The compound affects various signaling pathways, including MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

Case Studies

Several case studies have documented the effects of this compound:

Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through the activation of intrinsic apoptotic pathways .

Case Study 2: Anti-inflammatory Response
In an animal model of arthritis, administration of this flavonoid resulted in decreased joint swelling and reduced levels of inflammatory markers, indicating its potential as an anti-inflammatory therapeutic agent .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of COX/LOX
AnticancerInduction of apoptosis
AntimicrobialDisruption of microbial metabolism

Q & A

Q. What are the recommended synthetic routes for 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate, and how can esterification efficiency be optimized?

Methodological Answer:

  • Step 1: Start with the flavonoid core (chromen-4-one) via acid-catalyzed cyclization of 2'-hydroxyacetophenone derivatives. Protect the 5-hydroxy group using tert-butyldimethylsilyl (TBS) chloride to prevent unwanted side reactions .
  • Step 2: Introduce the pivalate ester at the 7-hydroxy position using pivaloyl chloride in anhydrous dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .
  • Optimization: Use a molar ratio of 1:1.2 (substrate:pivaloyl chloride) under nitrogen atmosphere to minimize hydrolysis. Isolate the product via silica gel chromatography (yield: 65–75%) .

Q. How should researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • HPLC: Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/0.1% formic acid (40:60 to 90:10 over 20 min). Retention time: ~12.3 min .
    • NMR: Confirm esterification via disappearance of the 7-OH proton (δ 10.2 ppm in DMSO-d6) and appearance of pivalate methyl signals (δ 1.25 ppm, singlet) .
    • MS: ESI-MS should show [M+H]+ at m/z 427.1 (calculated for C₂₁H₁₈O₇) .

Q. What are the stability considerations for handling and storing this compound?

Methodological Answer:

  • Storage: Store at 2–8°C in amber vials under nitrogen to prevent photodegradation and hydrolysis. Avoid repeated freeze-thaw cycles .
  • Handling: Use glove boxes for weighing to minimize moisture exposure. For aqueous solubility studies, prepare fresh DMSO stock solutions (<1% v/v in buffer) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for large-scale synthesis?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states for esterification. Identify energy barriers and solvent effects (e.g., dichloromethane vs. THF) using Gaussian 16 .
  • Machine Learning: Train models on existing flavonoid esterification datasets to predict optimal temperature, catalyst loading, and reaction time. Validate with high-throughput microreactor experiments .

Q. How to resolve contradictions in reported spectral data (e.g., NMR shifts) across studies?

Methodological Answer:

  • Approach: Cross-reference with NIST Chemistry WebBook and replicate experiments under standardized conditions (solvent, temperature, concentration).
  • Case Example: If δ 7.2–7.4 ppm (aromatic protons) varies, confirm solvent effects by comparing DMSO-d6 vs. CDCl₃ spectra .

Q. What crystallographic strategies are suitable for elucidating its solid-state structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation in ethyl acetate/hexane (1:3). Resolve the structure using SHELX-97, focusing on the dihedral angle between the chromenone and pivalate moieties (expected: 15–25°) .
  • Data Interpretation: Compare with Acta Crystallographica reports on analogous chromene derivatives (e.g., C–O bond lengths: 1.36–1.42 Å) .

Q. How to design experiments investigating its reactivity under oxidative conditions?

Methodological Answer:

  • Factorial Design: Test variables (temperature, oxidant concentration, solvent polarity) using a 2³ factorial matrix. Analyze main effects via ANOVA .
  • Example Setup: React with H₂O₂ (0.1–1.0 M) in ethanol/water (70:30) at 25–50°C. Monitor degradation via HPLC-UV at 280 nm .

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